5-Nitrothiophene-3-carboxylic acid
Overview
Description
5-Nitrothiophene-3-carboxylic acid is an organic compound with the molecular formula C5H3NO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its nitro group at the 5-position and a carboxylic acid group at the 3-position, making it a versatile intermediate in organic synthesis .
Synthetic Routes and Reaction Conditions:
Nitration of Thiophene-3-carboxylic Acid: One common method involves the nitration of thiophene-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: Industrially, the compound can be synthesized through a similar nitration process, but with optimized conditions for large-scale production.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Various electrophiles depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-Nitrothiophene-3-carboxylic acid has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs due to its ability to undergo various chemical transformations.
Biochemistry: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Materials Science: The compound is used in the fabrication of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-nitrothiophene-3-carboxylic acid involves its activation by specific enzymes. For instance, in the context of Mycobacterium tuberculosis, the compound is activated by the F420-dependent nitroreductase Ddn, leading to the release of nitric oxide. This mechanism is similar to that of nitroimidazoles, which are known for their antimicrobial properties .
Comparison with Similar Compounds
5-Nitrothiophene-2-carboxylic Acid: Similar structure but with the carboxylic acid group at the 2-position.
Methyl 5-nitrothiophene-3-carboxylate: An ester derivative of 5-nitrothiophene-3-carboxylic acid.
5-Nitrothiophene-3-carbaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows for selective reactions and applications in various fields. Its nitro and carboxylic acid groups provide distinct reactivity compared to other thiophene derivatives .
Properties
IUPAC Name |
5-nitrothiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJUNWUOAKEIKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380444 | |
Record name | 5-nitrothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40357-96-8 | |
Record name | 5-nitrothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Nitro-thiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding 5-Nitrothiophene-3-carboxylic acid?
A: The research paper [] describes a novel synthetic method for producing esters of 2-amino-5-nitrothiophene-3-carboxylic acid. This method utilizes readily available starting materials: 1-(dimethylamino)-2-nitroethylene, cyanoacetic acid ester, and sulfur. While the paper doesn't delve into the properties or applications of this compound itself, it highlights its potential as a valuable precursor for synthesizing a variety of substituted thiophene derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.